molecular formula C6H3BrN2O2S B3388970 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid CAS No. 901122-45-0

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No.: B3388970
CAS No.: 901122-45-0
M. Wt: 247.07
InChI Key: MZUGTYNTVCMQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic aromatic organic compound containing bromine, nitrogen, sulfur, and carboxylic acid functional groups. This compound is part of the imidazo-thiazole family, known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and bromoacetic acid.

  • Reaction Steps: The process involves a series of steps including cyclization, bromination, and carboxylation. Cyclization can be achieved using strong acids or bases, while bromination is performed using brominating agents like N-bromosuccinimide (NBS).

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives such as esters and amides.

  • Reduction Products: 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.

  • Substitution Products: Various substituted imidazo-thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Chloroimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with chlorine instead of bromine.

  • 2-Iodoimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with iodine instead of bromine.

  • 2-Methylimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness: 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is unique due to its bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUGTYNTVCMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(N=CN21)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731185
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901122-45-0
Record name 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901122-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 2 M aqueous solution (10 ml) of potassium hydroxide was added to a solution of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (265 mg, 0.96 mmol) in methanol (20 ml), and the mixture was stirred at room temperature for 18 hr. Methanol was removed by distillation under the reduced pressure, and the reaction solution was poured into 2 M hydrochloric acid (30 ml) under ice cooling to precipitate a solid. The resultant solid was washed with water, and a mixed solvent composed mainly of ethanol and toluene was added thereto. The solvent was removed by distillation under the reduced pressure, and the residue was thoroughly dried to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (236 mg, quantitative) as a white solid.
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of ethyl 2-bromoimidazo[5,1-b] thiazole-7-carboxylate (49.5 g, 200 mmol) in methanol (720 ml) was cooled in a brine/ice water bath. A 2.7 M aqueous solution (720 ml) of sodium hydroxide was added to this suspension, and the mixture was stirred at room temperature for about 15 hr. After the completion of the reaction, methanol was removed by distillation under the reduced pressure for concentration, and the concentrate was cooled in a brine/ice water bath. Concentrated hydrochloric acid (164 ml) was added to this concentrate, and the mixture was adjusted to pH 5 and was stirred at room temperature overnight. The resultant precipitate was collected by filtration. The precipitate was then washed with water (60 ml) and was dried under the reduced pressure to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (46.5 g, yield 94.0%) as a white solid.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 2
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 4
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 5
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Reactant of Route 6
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.